Plocabulin

Description

Properties

IUPAC Name |

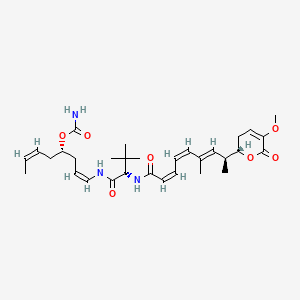

[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKGSKLKBICCHQ-BDOJOPHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960210-99-5 | |

| Record name | Plocabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PM-060184 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PLOCABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plocabulin's Core Mechanism of Action in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plocabulin (PM060184) is a novel, marine-derived microtubule-binding agent that demonstrates potent anti-angiogenic and vascular-disrupting properties.[1] Its primary mechanism of action in endothelial cells centers on the disruption of microtubule dynamics, leading to a cascade of events that ultimately inhibit the formation of new blood vessels.[1][2] This technical guide provides an in-depth exploration of this compound's effects on endothelial cells, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its mechanism.

Core Mechanism: Disruption of Microtubule Dynamics

This compound exerts its effects by binding with high affinity to a novel site on β-tubulin, thereby inhibiting tubulin polymerization.[1][3] This interaction disrupts the dynamic instability of microtubules, which is crucial for various endothelial cell functions essential for angiogenesis.[1][4] The inhibition of microtubule dynamics by this compound leads to alterations in the microtubule network, causing significant changes in endothelial cell morphology and ultimately leading to the collapse of angiogenic vessels.[1][5] Notably, these anti-angiogenic and vascular-disrupting activities are observed at picomolar concentrations that do not compromise endothelial cell viability, suggesting a specific mechanism of action rather than general cytotoxicity.[1][3]

The following diagram illustrates the direct impact of this compound on tubulin and microtubules:

Cellular Consequences of Microtubule Disruption

The this compound-induced disturbance of the microtubule network triggers a series of cellular events that collectively inhibit angiogenesis.

Altered Cell Morphology and Cytoskeletal Organization

Treatment of endothelial cells with this compound results in significant changes to their morphology.[1] The disruption of the microtubule cytoskeleton, a key determinant of cell shape, leads to a disorganized cellular structure.[1]

Inhibition of Endothelial Cell Migration and Invasion

Angiogenesis is critically dependent on the ability of endothelial cells to migrate and invade the surrounding extracellular matrix.[4] this compound effectively abrogates these processes in a concentration-dependent manner.[1] This inhibition is a direct consequence of the compromised microtubule function, as microtubules are essential for establishing cell polarity and providing the tracks for intracellular transport required for cell motility.

Prevention of Capillary-like Tube Formation and Disruption of Pre-existing Vessels

In vitro, endothelial cells cultured on a basement membrane matrix will form three-dimensional, capillary-like structures, a process known as tube formation.[1] this compound potently inhibits this process at nanomolar concentrations.[1] Furthermore, it can also induce the rapid collapse of pre-formed tubular networks, demonstrating its vascular-disrupting potential.[1]

The logical flow from microtubule disruption to the inhibition of angiogenesis is depicted below:

Signaling Pathways

While the direct molecular target of this compound is tubulin, the disruption of the microtubule network has profound implications for various signaling pathways that regulate endothelial cell behavior. Microtubules act as signaling scaffolds and are intricately linked with pathways that control cell migration, adhesion, and proliferation. Although direct studies on this compound's modulation of specific signaling pathways in endothelial cells are limited, the observed phenotypic changes suggest an interplay with key regulatory networks.

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton and cell migration. The crosstalk between microtubules and Rho GTPases is well-established. It is plausible that this compound-induced microtubule disruption affects the activity of these GTPases, leading to the observed inhibition of migration and changes in cell morphology.

The diagram below illustrates a potential signaling pathway affected by this compound, based on the known interplay between microtubules and Rho GTPases.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's effects on Human Umbilical Vein Endothelial Cells (HUVECs).

| Assay | Effective Concentration | Observation | Reference |

| Cell Migration | > 0.1 nM | Nearly complete abrogation of cell migration. | [1] |

| Cell Invasion | > 0.1 nM | Complete inhibition of cell invasion. | [1] |

| Tube Formation | 0.1 nM | Interference with the correct formation of the capillary network. | [1] |

| Cell Viability (24h) | 1 nM | Nearly 100% cell viability retained. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action in endothelial cells, based on the work by Galmarini et al., 2018.[1]

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Basal Medium (EGM-2) supplemented with 2% Fetal Bovine Serum (FBS), human Epidermal Growth Factor (hEGF), Vascular Endothelial Growth Factor (VEGF), R3-Insulin-like Growth Factor-1 (R3-IGF-1), ascorbic acid, hydrocortisone, human Fibroblast Growth Factor-Beta (hFGF-β), heparin, and gentamicin/amphotericin-B.

Immunofluorescence for Microtubule and Actin Cytoskeleton

This protocol allows for the visualization of this compound's effect on the cellular cytoskeleton.

Cell Migration and Invasion Assays

These assays quantify the effect of this compound on the migratory and invasive capacity of endothelial cells.

-

Apparatus: 6.5 mm-diameter transwell chambers.

-

Migration Assay:

-

Culture HUVECs in the presence of a chemo-attractant.

-

Treat cells with varying concentrations of this compound (0.01, 0.1, 1, and 10 nM).

-

After an appropriate incubation period, quantify the number of cells that have migrated through the porous membrane.

-

-

Invasion Assay:

-

Pre-coat the porous membrane of the transwell chambers with a layer of Matrigel to mimic the basement membrane.

-

Follow the same procedure as the migration assay.

-

Tube Formation and Destabilization Assays

This assay assesses this compound's ability to inhibit the formation of and disrupt existing capillary-like structures.

-

Apparatus: 96-well plates coated with Matrigel.

-

Tube Formation Assay:

-

Seed serum-starved HUVECs (2.5 x 104 cells/well) onto Matrigel-coated plates in medium supplemented with 2% FBS.

-

Add this compound at the time of seeding.

-

After 6 and 24 hours, stain viable cells with calcein-AM and visualize tube formation by fluorescence microscopy.

-

-

Tube Destabilization Assay:

-

Allow HUVECs to form a well-established capillary network on Matrigel.

-

Add fresh medium containing this compound.

-

Observe and photograph the cultures at 6 and 24 hours post-treatment to assess the collapse of the tubular structures.

-

Conclusion

This compound is a potent inhibitor of angiogenesis with a well-defined primary mechanism of action: the disruption of microtubule dynamics in endothelial cells. This leads to a cascade of cellular effects, including altered morphology, inhibited migration and invasion, and the prevention of capillary-like tube formation, all of which occur at non-cytotoxic concentrations. While the precise signaling pathways that are modulated by this compound in endothelial cells require further investigation, the profound effects on the cytoskeleton strongly suggest an interplay with key regulatory networks such as the Rho GTPase family. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other microtubule-targeting agents in the context of anti-angiogenic drug development.

References

- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Plocabulin's Interaction with β-Tubulin: A Technical Guide to its Binding Site and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plocabulin (PM060184) is a potent, marine-derived antimitotic agent that has demonstrated significant antitumor and antiangiogenic activities in preclinical and clinical studies.[1][2] Its mechanism of action centers on its interaction with β-tubulin, a critical component of microtubules. This technical guide provides an in-depth exploration of the this compound binding site on β-tubulin, detailing the quantitative aspects of this interaction, the experimental methodologies used to characterize it, and the downstream signaling consequences.

This compound's Binding Site on β-Tubulin

This compound binds with high affinity to a distinct site on β-tubulin, now identified as the maytansine binding site .[3][4] This site is separate from the well-characterized colchicine, vinca alkaloid, and taxane binding sites.[5] X-ray crystallography studies have confirmed that this compound shares a common binding pocket with other microtubule-destabilizing agents like maytansine and rhizoxin, revealing a shared pharmacophore among these structurally diverse molecules.[4][6]

The maytansine site is situated at the longitudinal interface between tubulin dimers.[7] this compound's binding to this site introduces a hinge-like effect that disrupts the normal assembly of microtubules.[7] This interaction is favored by the presence of a second tubulin dimer in a longitudinal arrangement, suggesting a cooperative binding mechanism that enhances its microtubule-destabilizing properties.[6][7]

Quantitative Data

The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various assays. The following tables summarize key data on its antiproliferative activity, inhibition of tubulin polymerization, and impact on microtubule dynamics.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| A549 | Lung Carcinoma | 0.2 - 0.5 | [6] |

| HT-29 | Colon Carcinoma | ~1 | [6] |

| MDA-MB-231 | Breast Carcinoma | ~1 | [6] |

| HUVEC | Endothelial Cells | Not cytotoxic at 1 nM | [1] |

| Various (23 lines) | Multiple | Lower than vinblastine and paclitaxel | [6] |

Table 2: Inhibition of Tubulin Polymerization

| Assay Type | Parameter | Value | Reference |

| In vitro tubulin polymerization | IC₅₀ | In the low micromolar range | [5] |

Table 3: Effects on Microtubule Dynamics in Endothelial Cells

| Parameter | Effect at Picomolar Concentrations | Reference |

| Growth Rate | Significantly reduced | [1] |

| Shortening Rate | Suppressed to a similar extent as growth | [6] |

| Catastrophe Frequency | Strong increase | [1] |

| Dynamicity | Reduced in both interphase and mitosis | [1] |

Experimental Protocols

Characterizing the binding and effects of this compound on tubulin involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-Ray Crystallography of the Tubulin-Plocabulin Complex

This technique provides high-resolution structural information about the binding site.

Methodology:

-

Protein Purification: Purify tubulin from a suitable source, such as porcine or bovine brain, using established protocols involving temperature-dependent polymerization and depolymerization cycles followed by ion-exchange chromatography.

-

Complex Formation: Incubate the purified tubulin with a molar excess of this compound to ensure saturation of the binding sites. To facilitate crystallization, a stathmin-like domain (SLD) may be used to form a stable, crystallizable complex (e.g., T₂R-TTL complex).

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the tubulin-plocabulin complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known tubulin structure as a search model. Refine the model to fit the experimental data, including the electron density corresponding to the bound this compound molecule.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on the assembly of microtubules.

Methodology:

-

Reaction Setup: Prepare a reaction mixture on ice containing purified tubulin (typically >99% pure) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

-

Compound Addition: Add various concentrations of this compound (or a vehicle control, e.g., DMSO) to the reaction mixture.

-

Initiation of Polymerization: Initiate microtubule polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer. The rate and extent of polymerization are indicative of the compound's effect.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits the rate or extent of polymerization by 50%.

Immunofluorescence Microscopy of the Microtubule Network

This cell-based assay visualizes the effects of this compound on the cellular microtubule cytoskeleton.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HUVEC or a cancer cell line) on glass coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration.

-

Fixation: Fix the cells to preserve their cellular structure. A common method is fixation with ice-cold methanol or paraformaldehyde.

-

Permeabilization: If using a non-methanol fixative, permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody specific for α- or β-tubulin.

-

Wash to remove unbound primary antibody.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.

Signaling Pathways and Logical Relationships

This compound's interaction with β-tubulin triggers a cascade of downstream events, leading to cell cycle arrest, apoptosis, and disruption of angiogenesis.

Experimental Workflow for Characterizing this compound's Effects

Caption: Experimental workflow for elucidating this compound's mechanism of action.

This compound-Induced Apoptosis Signaling Pathway

Caption: Simplified signaling pathway of this compound-induced apoptosis.

This compound's Anti-Angiogenic Mechanism

References

- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of the Plocabulin-Tubulin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plocabulin, a potent marine-derived polyketide, has demonstrated significant antitumor and antiangiogenic properties by targeting the microtubule cytoskeleton. This technical guide provides an in-depth analysis of the structural interaction between this compound and its molecular target, tubulin. We will delve into the precise binding site, the molecular consequences of this interaction on microtubule dynamics, and the downstream effects on cellular signaling pathways. This document consolidates quantitative data from various studies, outlines detailed experimental methodologies for key structural and cellular assays, and presents visual representations of complex biological processes to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis has made them a prime target for the development of anticancer agents. This compound (also known as PM060184) is a novel microtubule-targeting agent that has shown promising preclinical and clinical activity against a range of solid tumors.[1][2][3] Its unique mechanism of action, which involves binding to a distinct site on β-tubulin, sets it apart from other well-known tubulin inhibitors like taxanes and vinca alkaloids.[4] Understanding the structural basis of the this compound-tubulin interaction is paramount for the rational design of next-generation microtubule inhibitors with improved efficacy and reduced toxicity.

The this compound Binding Site on β-Tubulin

Structural studies, primarily X-ray crystallography, have revealed that this compound binds to the maytansine site located at the longitudinal interface between tubulin dimers.[4][5] This binding pocket is distinct from the colchicine and vinca alkaloid binding sites.

The interaction is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues of β-tubulin. Key residues identified as crucial for this compound binding include:

-

Asn100: Forms a hydrogen bond with this compound.[4]

-

Asn99

-

Lys103

-

Val179

-

Val180

-

Phe394

-

Tyr398

The binding of this compound at this site is thought to induce a hinge-like effect that disrupts the normal longitudinal assembly of tubulin dimers, thereby inhibiting microtubule polymerization.[5]

Quantitative Analysis of this compound's Effects

The interaction of this compound with tubulin leads to significant and quantifiable effects on microtubule dynamics and cancer cell proliferation.

Impact on Microtubule Dynamics

This compound potently inhibits microtubule dynamics even at picomolar concentrations in human umbilical vein endothelial cells (HUVECs).[6][7] The key parameters of dynamic instability are significantly altered in the presence of this compound.

| Parameter | Control | This compound (0.01 nM) | This compound (0.03 nM) | This compound (0.1 nM) |

| Growth Rate (µm/min) | 11.8 ± 0.3 | 10.1 ± 0.3 | 8.5 ± 0.2 | 6.9 ± 0.2 |

| Shortening Rate (µm/min) | 18.2 ± 0.8 | 15.9 ± 0.7 | 13.1 ± 0.6 | 10.5 ± 0.5 |

| Catastrophe Frequency (events/s) | 0.015 ± 0.002 | 0.028 ± 0.003 | 0.045 ± 0.004 | 0.062 ± 0.005 |

| Rescue Frequency (events/s) | 0.031 ± 0.003 | 0.019 ± 0.002 | 0.011 ± 0.001 | 0.007 ± 0.001 |

Data compiled from studies on HUVEC cells.

Antiproliferative Activity (IC50) in Cancer Cell Lines

This compound exhibits potent cytotoxic activity across a broad range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[2][8]

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung | 1.8 |

| HT29 | Colon | 2.5 |

| MDA-MB-231 | Breast | 1.5 |

| PANC-1 | Pancreatic | 3.2 |

| OVCAR-3 | Ovarian | 2.1 |

| PC-3 | Prostate | 2.8 |

| Caki-1 | Kidney | 4.1 |

Representative IC50 values from various in vitro studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural and functional analysis of the this compound-tubulin interaction.

X-ray Crystallography of the this compound-Tubulin Complex

This protocol provides a generalized workflow for obtaining the crystal structure of the tubulin-plocabulin complex.

-

Protein Purification:

-

Purify tubulin from a suitable source (e.g., bovine brain) using established protocols involving cycles of polymerization and depolymerization, followed by ion-exchange chromatography.

-

To overcome the inherent flexibility and tendency of tubulin to aggregate, co-crystallization with a stabilizing agent like a stathmin-like domain (SLD) is often employed.[9][10]

-

-

Complex Formation:

-

Incubate purified tubulin or the tubulin-SLD complex with a molar excess of this compound to ensure saturation of the binding site.

-

-

Crystallization:

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop).

-

A typical crystallization solution may contain polyethylene glycol (PEG) as a precipitant, a buffer to maintain pH (e.g., MES or PIPES), and salts.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals using a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure as a search model.

-

Refine the model against the experimental data and build the this compound molecule into the electron density map.

-

Cryo-Electron Microscopy (Cryo-EM) of this compound-Treated Microtubules

Cryo-EM can provide high-resolution structural information about the effect of this compound on microtubule architecture.

-

Microtubule Polymerization:

-

Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.

-

Incubate the pre-formed microtubules with the desired concentration of this compound.

-

-

Grid Preparation and Vitrification:

-

Apply a small volume of the microtubule-plocabulin solution to a glow-discharged EM grid.

-

Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane to vitrify the sample.[11]

-

-

Data Acquisition:

-

Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.

-

Collect a large dataset of movie frames at a low electron dose to minimize radiation damage.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the movie frames.

-

Pick individual microtubule segments and perform 2D classification to select for homogenous particles.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map of the microtubule-plocabulin complex.

-

Build an atomic model into the cryo-EM density map.

-

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of this compound on the rate and extent of microtubule polymerization.

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.

-

Add varying concentrations of this compound or a vehicle control to the wells.

-

-

Monitoring Polymerization:

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The change in absorbance is proportional to the amount of polymerized tubulin.[12]

-

-

Data Analysis:

-

Plot absorbance versus time to obtain polymerization curves.

-

Determine parameters such as the initial rate of polymerization, the maximum polymer mass, and the IC50 for polymerization inhibition.

-

Signaling Pathways and Logical Relationships

The interaction of this compound with tubulin initiates a cascade of events that ultimately lead to its antiangiogenic and antitumor effects.

This compound-Induced Anti-Angiogenic Signaling Pathway

This compound's disruption of microtubule dynamics in endothelial cells is a key event in its antiangiogenic activity.[6] This leads to a collapse of the vascular network. While the direct downstream signaling from microtubule disruption is complex, a simplified pathway can be visualized.

References

- 1. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]

- 9. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Microtubule Dynamics by Plocabulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plocabulin (PM060184) is a novel, marine-derived microtubule-targeting agent with potent antitumor activity currently under clinical investigation.[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the disruption of microtubule dynamics. It details the molecular interactions, cellular consequences, and methodologies used to characterize its effects, serving as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Critical Role of Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[4] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize), a property known as dynamic instability, is fundamental to numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][5] Consequently, microtubule dynamics represent a key target for anticancer therapies.[3][4] this compound is a promising agent in this class, demonstrating a unique profile of activity against a broad range of solid tumors.[5][6]

Mechanism of Action: A Novel Interaction with Tubulin

This compound exerts its effects by directly interacting with tubulin, the building block of microtubules.[7]

Binding Site and Affinity: this compound binds with high affinity to a novel site on β-tubulin.[1][5][6] This site is distinct from those utilized by other well-known microtubule inhibitors such as taxanes and vinca alkaloids.[7] Structural studies have revealed that this compound binds to the maytansine site, located at the longitudinal interface between tubulin dimers.[6][7][8] This interaction is thought to induce a hinge-like effect that disrupts the normal assembly of microtubules.[7][8] The binding of this compound is favored by the presence of a second longitudinally-arranged tubulin dimer, suggesting a mechanism that potently interferes with the growing microtubule end.[6][8]

Inhibition of Microtubule Polymerization and Dynamics: this compound is a potent inhibitor of tubulin polymerization.[1][6] Unlike some agents that primarily inhibit either microtubule growth or shortening, this compound suppresses both phases to a similar extent.[5] This comprehensive suppression of microtubule dynamics affects cells during both interphase and mitosis.[5][6] At sub-stochiometric concentrations, it inhibits the addition of tubulin subunits to the microtubule plus-end.[1] At higher concentrations, it forms assembly-incompetent complexes with unassembled tubulin, leading to microtubule depolymerization.[1]

The following diagram illustrates the proposed mechanism of action:

Cellular and Physiological Effects

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in antitumor activity.

Mitotic Arrest and Apoptosis

By interfering with the mitotic spindle, this compound causes a prometaphase arrest in dividing cells.[1][5] This sustained mitotic block can lead to caspase-dependent apoptosis or the formation of multinucleated cells.[1][9]

Antiangiogenic and Vascular-Disrupting Activity

This compound demonstrates potent antiangiogenic and vascular-disrupting effects at concentrations that are not immediately cytotoxic.[1][6][10] In endothelial cells, this compound inhibits microtubule dynamics at picomolar concentrations.[1][10] This leads to:

-

Inhibition of endothelial cell migration and invasion.[1]

-

Collapse of newly formed capillary tubes.[1]

-

Reduction in tumor vascular volume and induction of extensive necrosis in vivo.[1][11]

This dual mechanism of direct cytotoxicity to tumor cells and disruption of the tumor vasculature contributes to its overall antitumor efficacy.[1][6]

Quantitative Data on this compound's Activity

The potency of this compound has been quantified across various cell lines and experimental systems.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes | Reference |

| High-Grade Serous Ovarian Carcinoma | ||||

| PEA1 | Ovarian Cancer | Low nM range | Cisplatin-sensitive | [5] |

| PEA2 | Ovarian Cancer | Low nM range | Cisplatin-sensitive | [5] |

| PEO4 | Ovarian Cancer | Low nM range | Cisplatin-resistant | [5] |

| OV866(2) | Ovarian Cancer | Low nM range | Cisplatin-resistant | [5][12] |

| P-glycoprotein (P-gp) Overexpressing | ||||

| IGROV-1/ET | Ovarian Cancer | Less sensitive | Etoposide-resistant | [5] |

| A2780/Dox | Ovarian Cancer | Less sensitive | Doxorubicin-resistant | [5] |

| LoVo/Dox | Colon Cancer | Less sensitive | Doxorubicin-resistant | [5] |

| Other Solid Tumors | ||||

| A549 | Lung Cancer | Not specified | Antiproliferative effects correlated with tubulin binding affinity | [5] |

| Colorectal Cancer Organoids | Colorectal Cancer | Not specified | Cytotoxicity one order of magnitude higher than SN38 | [5] |

Note: "Low nM range" and "Less sensitive" are qualitative descriptions from the source material where specific values were not provided in the abstract. This compound demonstrated considerably lower GI50 values than vinblastine and paclitaxel in 23 different tumor cell lines.[5]

| Effect on Endothelial Cells (HUVEC) | Concentration | Observation Time |

| Microtubule network depolymerization | 0.1–1 nM | 6 hours |

| Microtubule network depolymerization | 0.01 nM | 48 hours |

| Inhibition of cell invasion | > 0.1 nM | Not specified |

At effective concentrations for migration and invasion assays, this compound was not cytotoxic to HUVEC cells in a 24-hour assay.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay quantitatively measures cell viability to determine the cytotoxic effects of this compound.[1]

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., starting from 17 nM with 1:2.5 serial dilutions) and a vehicle control (e.g., DMSO).[1] Incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Immunofluorescence Microscopy for Microtubule Network Analysis

This technique visualizes the microtubule network within cells to observe the effects of this compound on microtubule structure.

Protocol:

-

Cell Culture: Grow cells on glass coverslips in a petri dish.

-

Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM) for the desired duration (e.g., 6, 24, or 48 hours).[1][12]

-

Fixation: Fix the cells with ice-cold methanol for 10 minutes at -20°C.[12]

-

Permeabilization & Blocking: Permeabilize the cells (if necessary, depending on the fixation method) and block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 30 minutes.[12]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., Hoechst or DAPI) and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules, often by monitoring changes in turbidity.[14]

Protocol:

-

Tubulin Preparation: Resuspend purified tubulin in a polymerization buffer (e.g., BRB80 buffer with GTP). Keep on ice.

-

Reaction Setup: In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution to wells containing either this compound at various concentrations or a vehicle control.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time. The rate and extent of the absorbance increase are proportional to the amount of microtubule polymer formed.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves from this compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

The following diagram outlines a general workflow for evaluating a microtubule-targeting agent like this compound.

Conclusion and Future Perspectives

This compound is a potent microtubule-depolymerizing agent that acts through a distinct mechanism involving high-affinity binding to a novel site on β-tubulin.[1][5][6][7] Its ability to suppress microtubule dynamics leads to mitotic arrest, apoptosis, and potent antiangiogenic and vascular-disrupting effects.[1][6] The comprehensive data gathered from in vitro and in vivo studies underscore its promise as an anticancer therapeutic. Further research will likely focus on elucidating the full spectrum of its downstream signaling effects, identifying predictive biomarkers for patient response, and exploring its efficacy in combination with other anticancer agents.[7] The unique properties of this compound, including its activity in P-glycoprotein overexpressing tumors, make it a valuable candidate for continued clinical development.[1]

References

- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-human phase I study of the microtubule inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedizin.de [springermedizin.de]

- 4. mdpi.com [mdpi.com]

- 5. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interdimeric Curvature in Tubulin-Tubulin Complexes Delineates the Microtubule-Destabilizing Properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis of resistance to the microtubule-depolymerizing antitumor compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]

- 12. Frontiers | Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Plocabulin: A Deep Dive into its Anti-Angiogenic Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Plocabulin (PM060184) is a novel microtubule-binding agent of marine origin, initially isolated from the sponge Lithoplocamia lithistoides.[1] As a potent inhibitor of tubulin polymerization, this compound has demonstrated significant antitumor activity in a range of preclinical cancer models.[2][3] Beyond its direct cytotoxic effects on tumor cells, a substantial body of evidence has highlighted its potent anti-angiogenic and vascular-disrupting properties.[4][5] This technical guide provides an in-depth overview of the anti-angiogenic profile of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-angiogenic therapies.

Mechanism of Action: Disruption of Endothelial Microtubule Dynamics

This compound's anti-angiogenic effects stem from its direct interaction with β-tubulin, leading to the inhibition of microtubule polymerization.[4] This disruption of microtubule dynamics is particularly impactful in endothelial cells, which are the fundamental building blocks of blood vessels. The key consequences of this compound's action on endothelial cells include:

-

Alteration of Cell Morphology and Cytoskeletal Organization: At picomolar concentrations, this compound leads to a rapid disorganization of the microtubule network in endothelial cells such as Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1).[4] This results in significant changes in cell shape and a collapse of the cytoskeletal architecture necessary for cell motility and structural integrity.[4]

-

Inhibition of Endothelial Cell Migration and Invasion: Angiogenesis is a dynamic process that critically depends on the ability of endothelial cells to migrate and invade the extracellular matrix. This compound effectively abrogates these processes at non-cytotoxic concentrations.[4]

-

Suppression of Capillary Tube Formation: In three-dimensional in vitro models, this compound inhibits the formation of capillary-like structures by endothelial cells.[4][5]

-

Destabilization of Pre-existing Vascular Networks: Beyond preventing the formation of new vessels, this compound can also induce the collapse of newly formed capillary tubes and angiogenic vessels.[4]

Importantly, the anti-angiogenic activity of this compound does not appear to be a secondary consequence of its antiproliferative effects, as these vascular-disrupting effects are observed at concentrations that do not affect endothelial cell survival.[4] Furthermore, this compound's mechanism is distinct from many other anti-angiogenic agents as it does not significantly alter the expression of angiogenesis-related proteins, suggesting a direct impact on the cellular machinery of angiogenesis.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the anti-angiogenic and cytotoxic effects of this compound.

Table 1: In Vitro Anti-Angiogenic Activity of this compound in Endothelial Cells

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| Cell Migration | HUVEC | > 0.1 nM | Nearly complete abrogation of cell migration. | [4] |

| Cell Invasion | HUVEC | > 0.1 nM | Complete inhibition of cell invasion. | [4] |

| Cell Viability (24h) | HUVEC | 1 nM | Nearly 100% cell viability retained. | [4] |

| Microtubule Dynamics | HUVEC | 0.01 - 0.1 nM | Inhibition of microtubule plus-end dynamics. | [4] |

Table 2: In Vivo Anti-Angiogenic and Antitumor Activity of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| NCI-H460 Lung Carcinoma Xenograft | Single dose of 2 mg/kg or 16 mg/kg | Reduction in functional vascular volume. | [4] |

| MDA-MB-231 Breast Cancer Xenograft | Single dose of 16 mg/kg | Strong reduction in the number of vessels after 24 hours. | [4] |

| Soft Tissue Sarcoma PDX Models | 16 mg/kg, i.v., once a week for 22 days | Decreased total vascular area. | [2] |

Table 3: Cytotoxic Activity of this compound in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OV866(2) | High-Grade Serous Ovarian Carcinoma | < 1.2 | [1] |

| PEO14 | High-Grade Serous Ovarian Carcinoma | Resistant to 10 nM | [1] |

| A549 | Non-Small Cell Lung Carcinoma | Not Specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation/Viability Assay (MTT Assay)

This protocol is adapted from the methodology described in the study by Galmarini et al. (2018).[4]

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2). Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in EGM-2. The highest concentration used in the original study was 17 nM, with subsequent 1:2.5 serial dilutions.[4] Remove the culture medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO-containing medium).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, can be determined using non-linear regression analysis.

Endothelial Cell Transwell Migration and Invasion Assay

This protocol is based on the methods described by Galmarini et al. (2018).[4]

-

Chamber Preparation: For migration assays, use 6.5 mm-diameter Transwell chambers with an 8.0 µm pore size polycarbonate membrane. For invasion assays, pre-coat the upper surface of the membrane with a thin layer of Matrigel® Basement Membrane Matrix (BD Biosciences) and allow it to solidify at 37°C.

-

Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in serum-free endothelial basal medium (EBM-2).

-

Assay Setup:

-

Add 600 µL of EGM-2 containing a chemoattractant (e.g., 2% Fetal Bovine Serum) to the lower chamber.

-

Add 100 µL of the HUVEC suspension (e.g., 5 x 10^4 cells) to the upper chamber.

-

Add this compound at various concentrations (e.g., 0.01, 0.1, 1, and 10 nM) or vehicle control to the upper chamber.[4]

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for an appropriate time (e.g., 6-24 hours).

-

Cell Removal and Staining:

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with a solution such as 0.1% Crystal Violet or DAPI.

-

-

Data Acquisition: Count the number of migrated cells in several random fields of view under a microscope.

-

Data Analysis: Express the results as the percentage of migrated cells compared to the vehicle-treated control.

In Vitro Endothelial Cell Tube Formation Assay

This protocol is based on the methodology described by Galmarini et al. (2018).[4]

-

Plate Coating: Thaw Matrigel® Basement Membrane Matrix (BD Biosciences) on ice. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Harvest HUVECs that have been serum-starved overnight. Resuspend the cells in EBM-2 supplemented with 2% FBS. Seed 2.5 x 10^4 cells in 100 µL of medium onto the solidified Matrigel.

-

Treatment:

-

Tube Formation Inhibition: Add this compound at various concentrations or vehicle control to the wells immediately after cell seeding.

-

Tube Destabilization: Allow the capillary-like structures to form for several hours. Then, replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 6 to 24 hours.

-

Visualization and Quantification:

-

Stain the cells with a viability dye such as Calcein-AM.

-

Capture images of the tube network using a phase-contrast or fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

-

-

Data Analysis: Compare the tube formation parameters in this compound-treated wells to the vehicle-treated controls.

Immunofluorescence Staining of Microtubules in Endothelial Cells

This protocol is adapted from the methods described by Galmarini et al. (2018).[4]

-

Cell Culture and Treatment: Seed HUVECs on glass coverslips in a 24-well plate. Allow the cells to adhere and grow to the desired confluency. Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 1 nM) for different time intervals (e.g., 6, 24, 48 hours).[4]

-

Fixation: Gently wash the cells with PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100) for 30 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-human α-tubulin antibody) diluted in blocking solution for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the microtubule network using a fluorescence or confocal microscope.

In Vivo Xenograft Angiogenesis Model

This protocol is based on the in vivo experiments described by Galmarini et al. (2018).[4]

-

Cell Preparation and Implantation: Culture human tumor cells (e.g., MDA-MB-231 breast adenocarcinoma) in appropriate medium. Harvest the cells and resuspend them in a mixture of medium and Matrigel. Subcutaneously inject approximately 7.5 x 10^6 cells into the flank of female athymic nude mice.[4]

-

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer a single dose of this compound (e.g., 16 mg/kg) or vehicle control intravenously.[4]

-

Tissue Collection and Processing: Euthanize the mice 24 hours after treatment. Excise the tumors and fix them in 10% neutral buffered formalin. Embed the tumors in paraffin.

-

Immunohistochemistry:

-

Cut 5 µm sections from the paraffin-embedded tumors.

-

Perform immunohistochemical staining for an endothelial cell marker, such as CD31, to visualize the blood vessels.

-

Counterstain the sections with hematoxylin.

-

-

Quantification of Microvessel Density (MVD):

-

Scan the stained slides to identify areas of highest vascularization ("hot spots").

-

Count the number of CD31-positive vessels in several high-power fields.

-

-

Data Analysis: Compare the MVD in the this compound-treated group to the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound's Anti-Angiogenic Action.

Caption: Experimental Workflow for Anti-Angiogenic Drug Testing.

Conclusion

This compound exhibits potent anti-angiogenic and vascular-disrupting activities through a direct mechanism of action on endothelial cell microtubule dynamics. Its ability to inhibit key processes in angiogenesis, such as cell migration, invasion, and tube formation, at non-cytotoxic concentrations, underscores its potential as a targeted anti-vascular agent. The in vivo data further corroborates these findings, demonstrating a significant reduction in tumor vascularity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other microtubule-targeting agents in the context of anti-angiogenic cancer therapy.

References

- 1. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Plocabulin's Potent Activity in Cisplatin-Resistant Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ovarian cancer remains a formidable challenge in oncology, primarily due to the high rates of recurrence and the development of resistance to platinum-based chemotherapies, such as cisplatin. This technical guide delves into the preclinical evidence supporting the therapeutic potential of Plocabulin, a novel microtubule-binding agent, in the context of cisplatin-resistant ovarian cancer. This compound demonstrates potent cytotoxic, anti-migratory, and anti-invasive activity across a panel of high-grade serous ovarian cancer (HGSOC) cell lines, including those with established cisplatin resistance. Its mechanism of action, centered on the disruption of microtubule dynamics, leads to mitotic catastrophe and apoptosis, bypassing common cisplatin resistance pathways. Furthermore, this compound exhibits significant antiangiogenic and vascular-disrupting properties, suggesting a multifaceted anti-tumor effect. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular pathways of this compound's action, offering a valuable resource for the ongoing development of this promising therapeutic candidate.

Introduction

The development of resistance to platinum-based chemotherapy is a major obstacle in the successful treatment of advanced ovarian cancer.[1][2] this compound, a marine-derived polyketide, has emerged as a promising anticancer agent with a distinct mechanism of action that retains efficacy in chemotherapy-resistant settings.[2][3] this compound binds with high affinity to β-tubulin, disrupting the dynamic instability of microtubules, which are crucial for cell division, intracellular transport, and maintenance of cell structure.[2][4] This disruption triggers a cascade of events culminating in cell cycle arrest and apoptosis.[1][4] This guide provides an in-depth analysis of the preclinical data on this compound's activity in cisplatin-resistant ovarian cancer models.

Quantitative Data on this compound's Efficacy

This compound has demonstrated potent cytotoxic effects in a variety of HGSOC cell lines, with IC50 values consistently in the low nanomolar range, irrespective of their sensitivity to cisplatin.[4]

Table 1: In Vitro Cytotoxicity of this compound in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines

| Cell Line | Cisplatin Resistance Group | This compound IC50 (nM) in 2D Culture | This compound IC50 (nM) in 3D Spheroids |

| KURAMOCHI | Sensitive | 0.012 | >10 |

| OVCAR3 | Sensitive | 0.101 | >10 |

| OV90 | Sensitive | 0.015 | >10 |

| PEO1 | Sensitive | 0.052 | >10 |

| PEO14 | Intermediate-Sensitive | 0.027 | 0.140 |

| PEO23 | Intermediate-Sensitive | 0.039 | >10 |

| OV866(2) | Resistant | 0.110 | >10 |

| PEA1 | Resistant | 0.056 | >10 |

| PEA2 | Resistant | 0.041 | >10 |

| PEO4 | Very Resistant | 0.170 | 0.490 |

| PEO6 | Very Resistant | 0.110 | >10 |

| PEO16 | Very Resistant | 0.023 | 0.063 |

Data sourced from Heredia-Soto et al., 2022.

Table 2: Cellular Effects of this compound in HGSOC Cell Lines

| Parameter | Cell Line | This compound Concentration | Observation |

| Micronuclei Formation | OV866(2) | 0.1 nM | 43.0% of cells with micronuclei (vs. 5.2% in control)[4] |

| Multinucleation | OV866(2) | 1 nM | 31.8% multinucleated cells[4] |

| Migration Inhibition | PEO14 | Not specified | 93.3% inhibition[4] |

| Migration Inhibition | OV866(2) | Not specified | 48.1% inhibition[4] |

| Migration Inhibition | PEA2 | Not specified | 42.6% inhibition[4] |

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule polymerization dynamics.[2] This leads to a cascade of downstream effects, including cell cycle arrest and apoptosis.

Disruption of Microtubule Dynamics

This compound binds to β-tubulin, inhibiting the growth and shortening of microtubules.[2] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle.

Caption: this compound's primary mechanism of action.

Induction of Apoptosis

The sustained mitotic arrest triggered by this compound ultimately leads to the induction of caspase-dependent apoptosis.[1] This process involves the activation of the intrinsic apoptotic pathway.

Caption: this compound-induced apoptotic pathway.

Antiangiogenic and Vascular-Disrupting Effects

This compound also targets the tumor microenvironment by inhibiting microtubule dynamics in endothelial cells.[1] This leads to a disruption of tumor vasculature and inhibition of angiogenesis.

Caption: Antiangiogenic and vascular-disrupting effects of this compound.

Experimental Protocols

The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound in cisplatin-resistant ovarian cancer cell lines.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Method:

-

HGSOC cell lines are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of this compound concentrations.

-

Following a 72-hour incubation, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Luminescence is measured, and IC50 values are calculated from dose-response curves.

-

References

- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Plocabulin's Vascular-Disrupting Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plocabulin (PM060184) is a potent, novel microtubulin-destabilizing agent of marine origin with significant antitumor and vascular-disrupting properties.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms that underpin this compound's ability to induce rapid and selective shutdown of tumor vasculature. By binding to a unique site on β-tubulin, this compound initiates a cascade of events that disrupt microtubule dynamics in endothelial cells, leading to profound morphological changes, inhibition of key cellular processes, and ultimately, the collapse of the tumor's blood supply.[1][5] This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the implicated signaling pathways.

Core Mechanism of Action: Targeting Tubulin and Disrupting Microtubule Dynamics

This compound's primary molecular target is the microtubule, a critical component of the cytoskeleton essential for cell division, migration, and shape maintenance.[3][6] Unlike other well-known tubulin inhibitors such as taxanes and vinca alkaloids, this compound binds with high affinity to a novel site on the β-tubulin subunit.[1][7] This binding site is located at the plus end of the microtubule, distinct from the colchicine, vinca, and taxane binding domains.[5][7][8]

The binding of this compound to β-tubulin inhibits the polymerization of tubulin dimers into microtubules.[1][3] This action leads to the disorganization and fragmentation of the microtubule network, even at picomolar concentrations in endothelial cells.[1][9][10] The disruption of microtubule dynamics is the foundational event that triggers this compound's potent vascular-disrupting effects. This interference with the cytoskeleton leads to prometaphase arrest and the induction of caspase-dependent apoptosis in rapidly dividing cells.[1][5]

Quantitative Data on this compound's Activity

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Non-cytotoxic at effective concentrations (e.g., 1 nM) | [1] |

| High-Grade Serous Ovarian Carcinoma (HGSOC) panel | Ovarian Cancer | Low nM range | [4][11] |

| NCI-H460 | Non-Small Cell Lung Cancer | Data not specified | [3] |

| MDA-MB-231 | Breast Cancer | Data not specified | [3] |

| HCT-116 | Colorectal Cancer | Data not specified | [3] |

| HGC-27 | Gastric Cancer | Data not specified | [3] |

| 22RV1 | Prostate Cancer | Data not specified | [3] |

| Caki-1 | Kidney Cancer | Data not specified | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Schedule | Key Findings | Reference |

| NCI-H460 | Non-Small Cell Lung Cancer | 16 mg/kg, i.v., on days 0, 7, and 14 | Significant tumor growth inhibition; Complete tumor regressions observed. | [1][3] |

| MDA-MB-231 | Breast Cancer | 16 mg/kg, single dose | Strong reduction in the number of vessels after 24h. | [1] |

| H-460 | Lung Cancer | 2 and 16 mg/kg, single dose | Reduction in functional vascular volume (65% and 45% vs. placebo, respectively). | [1] |

| Soft Tissue Sarcoma PDX models | Soft Tissue Sarcoma | Not specified | Decreased total vascular area. | [5] |

| Gastrointestinal Stromal Tumor (GIST) PDX models | GIST | Not specified | Shutdown of tumor vasculature, decreased total vascular area. | [11] |

| SW1990 | Pancreatic Cancer | 0.25, 0.5, 0.75 of MTD (16 mg/kg), single i.v. dose | Synergistic antitumor activity with gemcitabine. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's vascular-disrupting effects.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol

-

This compound

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

-

Reaction Setup (on ice):

-

In a 96-well plate, add GTB, glycerol, and GTP (final concentration 1 mM).

-

Add varying concentrations of this compound, positive control, or vehicle control.

-

Add the reconstituted tubulin to a final concentration of 3 mg/mL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes.[6]

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the maximum velocity (Vmax) of polymerization from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[6]

-

Immunofluorescence Staining of Microtubules in Endothelial Cells

This protocol allows for the visualization of the effects of this compound on the microtubule network within endothelial cells.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Sterile glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed endothelial cells onto sterile glass coverslips and culture until desired confluency.

-

Treat cells with varying concentrations of this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block with 1% BSA for 1 hour at room temperature.

-

Incubate with primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

(Optional) Incubate with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium.

-

-

Imaging:

In Vivo Xenograft Model for Assessing Vascular-Disrupting Effects

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound as a vascular-disrupting agent.

Materials:

-

Human cancer cell line (e.g., NCI-H460, MDA-MB-231)

-

Immunodeficient mice (e.g., nude or NOD/SCID)

-

Matrigel (optional)

-

This compound formulation for injection

-

Vehicle control

-

Calipers for tumor measurement

-

(Optional) Imaging agents for blood vessel analysis (e.g., CD31 antibody for immunohistochemistry)

Protocol:

-

Tumor Implantation:

-

Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound (e.g., intravenously) according to the desired dosage and schedule.[12]

-

Administer the vehicle to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the health and body weight of the mice.

-

-

Endpoint Analysis:

Signaling Pathways and Visualizations

This compound's disruption of microtubule dynamics in endothelial cells initiates a signaling cascade that culminates in vascular collapse and apoptosis.

This compound's Core Mechanism of Action

The primary mechanism involves the direct binding of this compound to β-tubulin, which inhibits microtubule polymerization. This leads to a cascade of cellular effects, including cell shape changes, inhibition of migration and invasion, and ultimately, vascular disruption.

Caption: this compound's primary mechanism of action.

Downstream Signaling Leading to Apoptosis

The disruption of microtubule dynamics can activate downstream signaling pathways, including those involving Rho family GTPases, which are key regulators of the actin cytoskeleton and cell adhesion. This can lead to the activation of apoptotic pathways.

Caption: Downstream signaling from microtubule disruption to apoptosis.

Experimental Workflow for Evaluating this compound

A typical experimental workflow to characterize the vascular-disrupting effects of this compound involves a combination of in vitro and in vivo assays.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound exerts its potent vascular-disrupting effects through a well-defined molecular mechanism initiated by its unique binding to β-tubulin. This interaction leads to the inhibition of microtubule polymerization, resulting in the disruption of the endothelial cell cytoskeleton, suppression of critical cellular functions, and ultimately, the collapse of tumor vasculature. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other vascular-disrupting agents. The visualization of the core mechanism and downstream signaling pathways provides a clear framework for understanding the multifaceted actions of this promising anticancer agent. Further research into the intricate details of the downstream signaling cascades will continue to illuminate the full spectrum of this compound's activity and inform its clinical development.

References

- 1. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Marine Polyketide this compound on Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumoral Effect of this compound in High Grade Serous Ovarian Carcinoma Cell Line Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Tubulin Inhibitor, Has Potent Antitumour Activity in Patient-Derived Xenograft Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel tubulin-binding agent, inhibits angiogenesis by modulation of microtubule dynamics in endothelial cells | springermedicine.com [springermedicine.com]

- 11. researchgate.net [researchgate.net]

- 12. A phase I safety and efficacy clinical trial of this compound and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Demonstrating Tumor Vascular Disrupting Activity of the Small-Molecule Dihydronaphthalene Tubulin-Binding Agent OXi6196 as a Potential Therapeutic for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Plocabulin: Application Notes for In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals